2-Anilino-1,2-bis(4-chlorophenyl)ethanone
Description
It is synthesized via nucleophilic substitution between 4-chloroaniline and 2-bromo-1-(4-chlorophenyl)ethanone in dimethylformamide (DMF) with potassium carbonate as a base . The compound crystallizes in a triclinic system (a = 5.7286 Å, b = 7.4225 Å, c = 15.4274 Å) with a small dihedral angle (3.14°) between its aromatic rings, indicating near-planarity . Its primary application lies in synthetic chemistry, particularly as an intermediate in indole synthesis .
Properties
IUPAC Name |
2-anilino-1,2-bis(4-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO/c21-16-10-6-14(7-11-16)19(23-18-4-2-1-3-5-18)20(24)15-8-12-17(22)13-9-15/h1-13,19,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQIIMQTYKJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-1,2-bis(4-chlorophenyl)ethanone typically involves the reaction of aniline with 1,2-bis(4-chlorophenyl)ethanone under specific conditions. One common method involves the use of phenacyl bromide and aniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
2-Anilino-1,2-bis(4-chlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Anilino-1,2-bis(4-chlorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Anilino-1,2-bis(4-chlorophenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogues
2-Bromo-1,2-bis(4-chlorophenyl)ethanone (33e)
- Structure: Bromine replaces the anilino group at the C2 position.
- Synthesis: Prepared via bromination of bis(4-chlorophenyl)ethanone derivatives .
- Reactivity: The bromine atom acts as a superior leaving group, making 33e highly reactive in nucleophilic substitution reactions. This contrasts with the anilino group in the target compound, which participates in hydrogen bonding and aromatic interactions.
- Applications : Used in antiparasitic drug development (e.g., pyrrolopyrimidines) due to its electrophilic reactivity .
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone (4254-20-0)
- Structure: Hydroxyl group replaces the anilino substituent.
- Properties : The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents compared to the target compound.
- Applications : Functions as a synthetic intermediate (e.g., in benzoin condensation) but lacks the amine functionality critical for indole synthesis .
2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone (23659-80-5)
- Structure: Ethoxy and methoxy groups replace chloro and anilino substituents.
- Electronic Effects : Methoxy groups are electron-donating, increasing electron density on the aromatic rings. This contrasts with the electron-withdrawing chloro groups in the target compound, which reduce ring reactivity in electrophilic substitutions.
- Applications : Likely used in photochemical or catalytic reactions where electron-rich aromatic systems are advantageous .
2-Chloro-1,2-bis(4-methylphenyl)ethanone (71193-32-3)
- Structure : Methyl groups replace chloro substituents on the phenyl rings.
- Physical Properties: Methyl groups lower molecular weight (C₁₇H₁₅ClO vs. C₂₀H₁₄Cl₂NO for the target compound) and may increase lipophilicity.
- Applications: Limited data, but methyl groups could enhance metabolic stability in pharmaceutical contexts .
Structural and Functional Comparison Table
Key Research Findings
Reactivity Trends: Brominated analogues (e.g., 33e) exhibit higher electrophilicity due to the bromine leaving group, enabling rapid nucleophilic substitutions . Hydroxy derivatives (e.g., 4254-20-0) show enhanced solubility in polar solvents, whereas anilino-substituted compounds may exhibit stronger crystal packing due to amine interactions .
Environmental and Toxicological Profiles: Chlorinated ethanones (e.g., DDT derivatives in ) demonstrate environmental persistence, but the target compound lacks data on biodegradability or toxicity . Limited toxicological data exist for most analogues, emphasizing the need for further study .
Synthetic Utility: The anilino group in the target compound facilitates indole synthesis via cyclization reactions, a pathway absent in brominated or hydroxylated analogues .
Biological Activity
2-Anilino-1,2-bis(4-chlorophenyl)ethanone is a synthetic organic compound with the molecular formula C20H15Cl2NO. It features two 4-chlorophenyl groups and an anilino group attached to an ethanone backbone. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Weight : 364.25 g/mol
- Structure : Contains two chlorophenyl groups which enhance its biological activity.
- Functional Groups : Anilino and ketone functionalities contribute to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate efficacy.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
The proposed mechanism of action involves the inhibition of key enzymes involved in cell cycle regulation, leading to apoptosis in cancer cells. It is believed to interact with specific molecular targets, altering their activity and disrupting cellular processes.
Case Study: Anticancer Efficacy
In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a reduction of cell viability by approximately 50% at a concentration of 10 µM after 48 hours.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10 |
| A549 (Lung Cancer) | 15 |
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as 1,2-bis(4-chlorophenyl)ethanone, the presence of the anilino group in this compound significantly enhances its biological activity. The anilino group appears to facilitate better interaction with biological targets, making it a more potent candidate for further development.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| 1,2-bis(4-chlorophenyl)ethanone | Low | Moderate |
Mechanistic Studies
Ongoing research aims to elucidate the precise molecular pathways affected by this compound. Studies have shown that it may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes and cancer progression.
Toxicological Profile
While promising in terms of efficacy, preliminary toxicological assessments indicate that further investigation is needed to evaluate the safety profile of this compound. Studies are being conducted to assess its mutagenicity and potential long-term effects on human health.
Future Directions
Future research will focus on:
- Optimizing the synthesis of derivatives to enhance potency and selectivity.
- Conducting in vivo studies to assess therapeutic efficacy and safety.
- Exploring formulation strategies for potential clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
